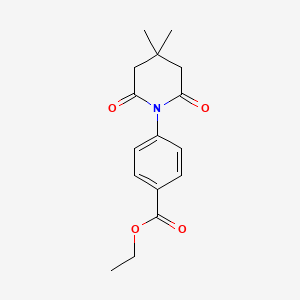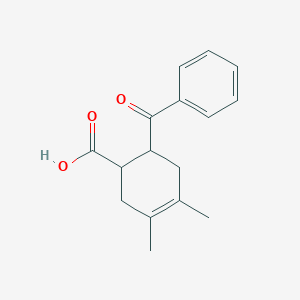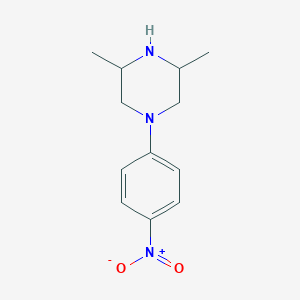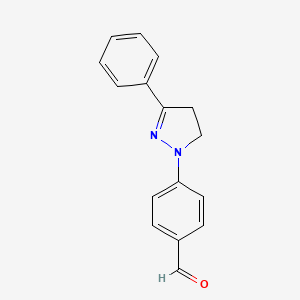
1-(3,5-Dicloro-1H-1,2,4-triazol-1-YL)acetona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white to light yellow crystalline powder that is soluble in water and organic solvents. This compound has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los 1,2,4-triazoles son un núcleo fundamental de una parte sustancial de los fármacos comercializados e investigados . Se utilizan en el desarrollo de fármacos antifúngicos, agentes anticancerígenos y antiinflamatorios, sustancias para el tratamiento de infecciones microbianas y virales . Por ejemplo, ejemplos destacados de 1,2,4-triazoles 1,3,5-trisustituidos biológicamente activos incluyen el agente antihipertensivo comercializado forasartán, el primer medicamento oral aprobado por la FDA para la sobrecarga crónica de hierro (deferasirox), un profármaco benzodiazepínico rilmazafona, y algunos candidatos a fármacos anticancerígenos (bemcentinib y taselisib) .
Síntesis orgánica
Los 1,2,4-triazoles se utilizan en la síntesis orgánica debido a su alta estabilidad química y fuerte momento dipolar . Por lo general, son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras, incluso a alta temperatura .
Química de polímeros
En el campo de la química de polímeros, los 1,2,4-triazoles se utilizan debido a su alta estabilidad química y carácter aromático . Pueden soportar condiciones adversas, lo que los hace adecuados para su uso en diversos procesos de polimerización .
Química supramolecular
Los 1,2,4-triazoles se utilizan en química supramolecular debido a su capacidad para formar enlaces de hidrógeno . Esto los hace útiles en la construcción de arquitecturas moleculares complejas .
Bioconjugación
Los 1,2,4-triazoles se utilizan en la bioconjugación, una estrategia química que une dos biomoléculas . Esto es útil en diversas aplicaciones biológicas, como la administración de fármacos y la obtención de imágenes .
Biología química
En el campo de la biología química, los 1,2,4-triazoles se utilizan como una herramienta para estudiar sistemas biológicos . Se pueden utilizar para etiquetar y rastrear moléculas en un sistema biológico, proporcionando información valiosa sobre los procesos biológicos .
Imágenes fluorescentes
Los 1,2,4-triazoles se utilizan en imágenes fluorescentes debido a su capacidad para absorber y emitir luz . Se pueden utilizar para etiquetar moléculas, lo que permite rastrearlas y visualizarlas bajo un microscopio .
Ciencia de los materiales
En la ciencia de los materiales, los 1,2,4-triazoles se utilizan debido a su alta estabilidad química y fuerte momento dipolar . Se pueden utilizar en la creación de diversos materiales, incluidos polímeros y cerámicas .
Análisis Bioquímico
Biochemical Properties
1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone on cells are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit the proliferation of certain cancer cells by interfering with signaling pathways such as the PI3K/Akt pathway . Additionally, it can induce apoptosis in these cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
Molecular Mechanism
At the molecular level, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation . This inhibition can result in altered cellular responses and functions. Additionally, the compound may affect gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone in laboratory settings are critical for its effectiveness. Over time, the compound may degrade, leading to reduced potency and altered effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, but its stability must be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses may result in toxicity or adverse effects, such as liver damage or altered metabolic function . It is essential to determine the optimal dosage to achieve the desired effects without causing harm.
Metabolic Pathways
1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities . These metabolic pathways can influence the overall effects of the compound on cellular function and health.
Transport and Distribution
The transport and distribution of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, which can affect its localization and accumulation within cells . Understanding these transport mechanisms is essential for predicting the compound’s effects and optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can be mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its use in research.
Propiedades
IUPAC Name |
1-(3,5-dichloro-1,2,4-triazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O/c1-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHPTRPUNZLOGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NC(=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402023 |
Source


|
| Record name | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625401-77-6 |
Source


|
| Record name | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1351310.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)



![3-(2-{[(4-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1351344.png)

